N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a thieno[2,3-b]pyridine core, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-thioxopyridine-3-carbonitriles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various derivatives depending on the substituent introduced .
Scientific Research Applications
N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole Derivatives: Known for their diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities.
Pyrimidine Derivatives: These compounds are widely studied for their therapeutic potential in various diseases.
Uniqueness
N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core.
Properties
Molecular Formula |
C34H24N2O3S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-(2-benzoyl-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C34H24N2O3S/c1-39-28-20-12-11-19-25(28)33(38)36-30-29-26(22-13-5-2-6-14-22)21-27(23-15-7-3-8-16-23)35-34(29)40-32(30)31(37)24-17-9-4-10-18-24/h2-21H,1H3,(H,36,38) |
InChI Key |
XMQPEQNYCWPGKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(SC3=C2C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.